4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde
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Overview
Description
4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde is an organic compound with the molecular formula C11H13Cl2NO. It is known for its use in various chemical and biological applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde typically involves the reaction of N,N-bis(2-chloroethyl)aniline with chlorinating agents. One common method involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction is carried out under controlled temperature conditions, usually in an ice bath, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde involves its ability to form covalent bonds with nucleophilic sites in biomolecules. This reactivity is primarily due to the presence of the bis(2-chloroethyl)amino group, which can undergo nucleophilic substitution reactions. The compound can alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA synthesis and cell division. This mechanism is similar to that of other nitrogen mustards used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard used in cancer therapy with a similar mechanism of action.
Melphalan: Another nitrogen mustard with applications in cancer treatment.
Bis(2-chloroethyl)amine: A related compound with similar chemical properties and reactivity
Uniqueness
4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde is unique due to its specific structural features, including the presence of both bis(2-chloroethyl)amino and chlorobenzaldehyde groups.
Properties
CAS No. |
65611-34-9 |
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Molecular Formula |
C11H12Cl3NO |
Molecular Weight |
280.6 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]-2-chlorobenzaldehyde |
InChI |
InChI=1S/C11H12Cl3NO/c12-3-5-15(6-4-13)10-2-1-9(8-16)11(14)7-10/h1-2,7-8H,3-6H2 |
InChI Key |
HKSLIEMSMQTDPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCl)CCCl)Cl)C=O |
Origin of Product |
United States |
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